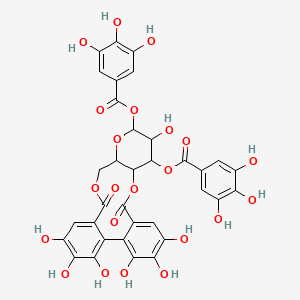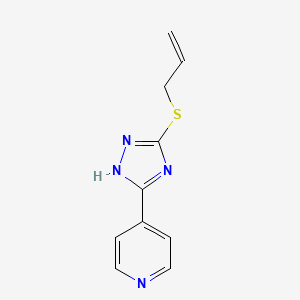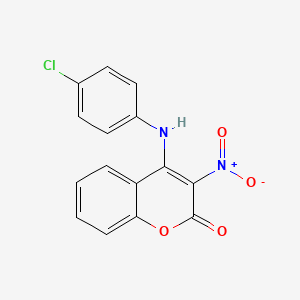
4-(4-Chloroanilino)-3-nitrochromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloroanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloroanilino group at the 4-position and a nitro group at the 3-position of the chromen-2-one scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one typically involves the following steps:
Nitration: The nitration of chromen-2-one is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The introduction of the 4-chloroanilino group is achieved through a nucleophilic substitution reaction. This involves reacting 4-chloroaniline with the nitrochromen-2-one intermediate under basic conditions, such as using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloroanilino)-3-nitrochromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen-2-one scaffold can undergo oxidation reactions to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(4-Chloroanilino)-3-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones.
Aplicaciones Científicas De Investigación
4-(4-Chloroanilino)-3-nitrochromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloroanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloroanilino group can bind to specific enzymes or receptors, modulating their activity. The compound’s ability to generate reactive oxygen species and induce oxidative stress is also a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one, used in the production of pesticides and dyes.
3-Nitrochromen-2-one: A related compound with similar chromen-2-one scaffold but lacking the chloroanilino group.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar anilino substitution, studied for their anticancer properties.
Uniqueness
This compound is unique due to the combination of the chloroanilino and nitro groups on the chromen-2-one scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
499997-11-4 |
|---|---|
Fórmula molecular |
C15H9ClN2O4 |
Peso molecular |
316.69 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H |
Clave InChI |
WRLVOFDUFXOOIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
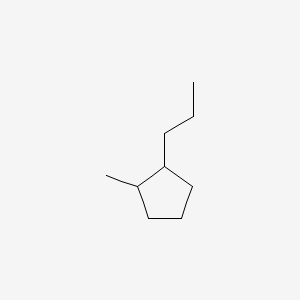
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
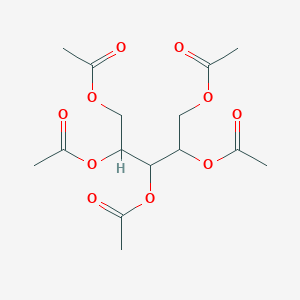
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
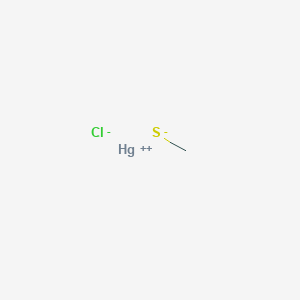
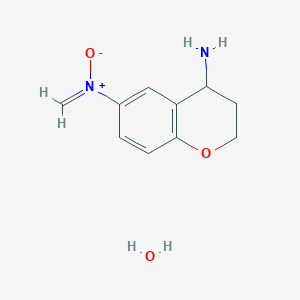
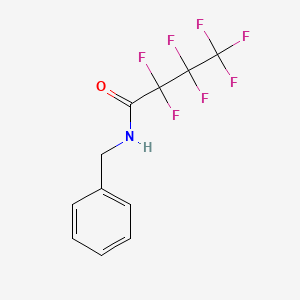
phosphane}](/img/structure/B14171952.png)

